molecular formula C10H12N4O2S B3168376 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine CAS No. 928001-03-0

3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine

Cat. No. B3168376
CAS RN: 928001-03-0
M. Wt: 252.3 g/mol
InChI Key: QSULSVGCMRYJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine, or 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine, is an organic compound with a molecular formula of C13H16N3O2S. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as aminoglycosides and sulfonamides. It is also used in the synthesis of other compounds, such as dyes, catalysts, and agrochemicals.

Scientific Research Applications

Applications in Agriculture and Medicine

Agricultural Products and Pharmaceuticals

Amino-1,2,4-triazoles, which share structural similarities with 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine, are utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Notably, 3 and 4-substituted amino-1,2,4-triazoles are employed in manufacturing various insecticides, fungicides, plant growth regulators, and retardants. These substances also find application in medicine, notably in drugs like furazonal (with antimicrobial effects against bacteria such as Staphylococcus aureus and salmonellosis) and cardiological drugs like thiotriazoline and cardiotril, which exhibit anti-ischemic and membrane-stabilizing effects (Nazarov et al., 2021).

Chemical Synthesis and Biological Evaluation

Synthesis of Triazole Derivatives

The triazole class, including structures akin to 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine, is crucial for creating new drugs with diverse biological activities. This importance is underscored by the success of various triazoles in the pharmaceutical market. The development of novel triazoles focuses on anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The synthesis and biological evaluation of these compounds are vital for discovering new therapeutic agents (Ferreira et al., 2013).

properties

IUPAC Name

5-(2-phenylethylsulfonyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c11-9-12-10(14-13-9)17(15,16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSULSVGCMRYJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 2
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 3
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 4
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 6
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine

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